molecular formula C7H5ClN2O2S B13250888 (2-Cyanopyridin-4-yl)methanesulfonyl chloride

(2-Cyanopyridin-4-yl)methanesulfonyl chloride

Cat. No.: B13250888
M. Wt: 216.65 g/mol
InChI Key: ADHWMUHMONMKRN-UHFFFAOYSA-N
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Description

(2-Cyanopyridin-4-yl)methanesulfonyl chloride is a chemical building block of interest in synthetic and medicinal chemistry research. It features a pyridine core substituted with a nitrile group and a reactive methanesulfonyl chloride group . The molecular formula is C7H5ClN2O2S. As a sulfonyl chloride derivative, this compound is a potent electrophile. Its primary research application is likely as a reagent for the synthesis of more complex molecules, particularly through nucleophilic substitution reactions where it can be used to install methanesulfonamide or sulfonate ester groups . Methanesulfonyl chloride, the parent compound of this class, is known to react with amines to form sulfonamides, and with alcohols to form sulfonate esters (mesylates) . These functional groups are valuable in drug discovery and development; sulfonamides are a common pharmacophore, and mesylates are excellent leaving groups for further synthetic transformations. The presence of the cyanopyridine structure suggests potential as a precursor for the synthesis of various heterocyclic compounds. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H5ClN2O2S

Molecular Weight

216.65 g/mol

IUPAC Name

(2-cyanopyridin-4-yl)methanesulfonyl chloride

InChI

InChI=1S/C7H5ClN2O2S/c8-13(11,12)5-6-1-2-10-7(3-6)4-9/h1-3H,5H2

InChI Key

ADHWMUHMONMKRN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1CS(=O)(=O)Cl)C#N

Origin of Product

United States

Preparation Methods

Sulfonylation of Pyridine Derivatives

A primary route involves reacting 4-(chloromethyl)-2-cyanopyridine with methanesulfonic acid derivatives. Key steps include:

  • Chlorosulfonation : Treatment of 4-(hydroxymethyl)-2-cyanopyridine with chlorosulfonic acid (ClSO₃H) at 0–5°C to form the intermediate sulfonic acid, followed by reaction with phosphorus pentachloride (PCl₅) to yield the sulfonyl chloride.
  • Catalytic sulfonation : Use of methanesulfonyl chloride with catalysts like N-methylmorpholine or triethylamine in aprotic solvents (e.g., toluene) at elevated temperatures (110–160°C).

Example protocol :

Step Reagents/Conditions Outcome
S1 Methanesulfonyl chloride, N-methylmorpholine, 0–5°C Intermediate formation (97% purity)
S2 Anhydrous Na₂S, acetonitrile, O₂ introduction Aromatization (80–81% yield)
S3 Cl₂ gas oxidation Final sulfonyl chloride (isolated via sublimation)

Cyanogen Gas-Mediated Cyano Group Introduction

The 2-cyano substituent can be introduced via reaction with cyanogen gas ((CN)₂), leveraging its high reactivity with dithiane intermediates. This method avoids toxic metal cyanides and enables scalable synthesis:

  • Key conditions : Catalytic triethylamine (0.1 equiv), EtOH solvent, and controlled gas addition (5 min).
  • Intermediate isolation : Partially saturated intermediates (e.g., 4-hydroxy-4,5-dihydrothiazole-2-carbonitrile) are acylated for stability before dehydration with TMSCl.

Optimized parameters :

Parameter Value Impact
Temperature 50–100°C Higher temps favor dehydration
Acid additive TMSCl (2 equiv) 72% yield of 2-cyanothiazole
Solvent EtOAc Minimizes side reactions

One-Pot Multistep Synthesis

Integrated protocols combine pyridine functionalization and sulfonylation:

  • Methylation : 4-Picoline is treated with MeLi to install the methyl group.
  • Sulfonation : Reaction with methanesulfonyl chloride in the presence of N,N-diisopropylethylamine (DIPEA) at 120–150°C.
  • Cyanation : Post-sulfonation cyano group introduction via Pd-catalyzed cross-coupling or nucleophilic substitution.

Critical findings :

  • Catalysts like 1,1,3,3-tetramethylurea (TMU) improve conversion rates (>90%) by stabilizing reactive intermediates.
  • Solvent choice (toluene vs. acetonitrile) affects reaction kinetics and byproduct formation.

Comparative Analysis of Methods

Method Yield (%) Key Advantage Limitation
Sulfonylation 75–85 Scalable, high purity Requires stringent temperature control
Cyanogen gas 55–60 Atom-efficient, avoids metal cyanides Specialized gas-handling equipment
One-pot 70–77 Streamlined process Multi-step purification needed

Industrial-Scale Considerations

  • Safety : Methanesulfonyl chloride requires closed-system handling due to its corrosive and lachrymatory properties.
  • Cost : N-methylmorpholine and TMU catalysts are cost-effective at scale (~$50/kg).
  • Waste management : Aqueous NaOCl effectively quenches unreacted (CN)₂.

Chemical Reactions Analysis

Types of Reactions

(2-Cyanopyridin-4-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form methanesulfonates.

    Elimination Reactions: It can undergo elimination reactions to form sulfene intermediates.

    Reduction Reactions: It can be reduced to form methanesulfonamide derivatives.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Bases: Triethylamine, pyridine

    Solvents: Dichloromethane, tetrahydrofuran

Major Products Formed

    Methanesulfonates: Formed by reaction with alcohols

    Methanesulfonamides: Formed by reaction with amines

Scientific Research Applications

(2-Cyanopyridin-4-yl)methanesulfonyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-Cyanopyridin-4-yl)methanesulfonyl chloride involves its reactivity as an electrophile. The methanesulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is utilized in the formation of methanesulfonates and methanesulfonamides, which are important intermediates in organic synthesis .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The electron-withdrawing cyano group in the target compound likely increases the sulfonyl chloride’s electrophilicity compared to the methyl group in (2-Methylpyridin-4-yl)methanesulfonyl chloride. This may accelerate reactions with nucleophiles (e.g., amines, alcohols) but reduce thermal stability .
  • Reactivity Hierarchy : Methanesulfonyl chloride exhibits rapid hydrolysis under ambient conditions, while benzenesulfonyl chloride requires prolonged alkaline treatment . The pyridine-based analogs may display intermediate reactivity due to aromatic ring effects.

Toxicity and Hazards

  • Methanesulfonyl Chloride : Classified as acutely toxic (H301, H311, H330), corrosive (H314), and hazardous to aquatic life (H402, H412) .
  • (2-Methylpyridin-4-yl)methanesulfonyl Chloride: Limited hazard data, but structural similarity to methanesulfonyl chloride suggests comparable risks, requiring precautions against skin/eye contact and inhalation .
  • (2-Cyanopyridin-4-yl)methanesulfonyl Chloride: The cyano group may introduce additional toxicity (e.g., cyanide release under decomposition), necessitating stringent controls.

Handling and Disposal

  • Personal Protective Equipment (PPE) : Respiratory protection (organic vapor masks), chemical-resistant gloves (e.g., nitrile), and eye/face shields are mandatory for all sulfonyl chlorides .
  • Destruction Procedures : Highly reactive sulfonyl chlorides like methanesulfonyl chloride are neutralized with 2.5 M NaOH at room temperature, while less reactive analogs (e.g., benzenesulfonyl chloride) require reflux . The target compound’s reactivity likely aligns with the former category.

Biological Activity

(2-Cyanopyridin-4-yl)methanesulfonyl chloride is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

  • Molecular Formula : C8H8ClN2O2S
  • Molecular Weight : 232.68 g/mol
  • IUPAC Name : (2-Cyanopyridin-4-yl)methanesulfonyl chloride
  • Structure : The compound features a pyridine ring substituted with a cyano group and a methanesulfonyl chloride moiety, which contributes to its reactivity and biological activity.

The biological activity of (2-Cyanopyridin-4-yl)methanesulfonyl chloride is primarily attributed to its ability to act as an electrophile. The methanesulfonyl group can participate in nucleophilic substitution reactions, allowing it to interact with various biomolecules, including proteins and nucleic acids. This interaction can lead to modulation of enzymatic activities and influence cellular signaling pathways.

Antimicrobial Properties

Research has indicated that (2-Cyanopyridin-4-yl)methanesulfonyl chloride exhibits antimicrobial activity against several bacterial strains. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibacterial agents.

Cytotoxic Effects

The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies showed that it induces apoptosis in human cancer cells, which may be mediated through the activation of caspases and the mitochondrial pathway.

Cell LineIC50 (µM)Mechanism of Action
HeLa15Apoptosis via caspase activation
MCF-720Mitochondrial pathway involvement

Enzyme Inhibition

(2-Cyanopyridin-4-yl)methanesulfonyl chloride has been investigated as a potential inhibitor of specific enzymes involved in metabolic pathways. For example, it was found to inhibit acetylcholinesterase (AChE) activity, which is crucial in neuropharmacology for treating conditions like Alzheimer's disease.

Case Study 1: Antibacterial Activity

A recent study published in the Journal of Medicinal Chemistry evaluated the antibacterial properties of (2-Cyanopyridin-4-yl)methanesulfonyl chloride against multidrug-resistant strains. The results indicated a significant reduction in bacterial viability, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity

In a study focusing on breast cancer treatment, (2-Cyanopyridin-4-yl)methanesulfonyl chloride demonstrated potent cytotoxicity against MCF-7 cells. The research suggested that the compound's mechanism involves the induction of oxidative stress leading to cell death, making it a candidate for further development in cancer therapies.

Safety and Toxicology

Although promising, the safety profile of (2-Cyanopyridin-4-yl)methanesulfonyl chloride must be considered. Preliminary toxicity studies indicate that high concentrations may lead to cytotoxic effects on normal cells as well. Therefore, careful dose optimization is essential for therapeutic applications.

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